![molecular formula C20H13Br2N5O B3880071 5-amino-3-[1-cyano-2-(3,5-dibromo-2-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile](/img/structure/B3880071.png)
5-amino-3-[1-cyano-2-(3,5-dibromo-2-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile
Overview
Description
The compound “5-amino-3-[1-cyano-2-(3,5-dibromo-2-methoxyphenyl)vinyl]-1-phenyl-1H-pyrazole-4-carbonitrile” is a complex organic molecule. It contains several functional groups, including an amino group (-NH2), a cyano group (-CN), a vinyl group (a type of alkene), a phenyl group (a variant of benzene), and a pyrazole group (a type of heterocyclic aromatic ring). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and aromatic rings. The exact structure would depend on the spatial arrangement of these groups and the presence of any chiral centers .Chemical Reactions Analysis
The compound could undergo a variety of chemical reactions due to its multiple functional groups. For example, the amino group could participate in acid-base reactions, the cyano group could undergo hydrolysis to form a carboxylic acid, and the vinyl group could participate in addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would depend on the polarity of its functional groups, its melting and boiling points would depend on the strength of intermolecular forces, and its reactivity would depend on the presence of reactive functional groups .Mechanism of Action
Without specific context, it’s hard to predict the exact mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism would depend on the reaction conditions and the other reactants present .
Future Directions
The future directions for research on this compound would depend on its intended use. If it’s a potential drug, future research could focus on testing its efficacy and safety in preclinical and clinical trials. If it’s a chemical reagent, future research could focus on exploring new reactions that it can catalyze .
properties
IUPAC Name |
5-amino-3-[(Z)-1-cyano-2-(3,5-dibromo-2-methoxyphenyl)ethenyl]-1-phenylpyrazole-4-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13Br2N5O/c1-28-19-12(8-14(21)9-17(19)22)7-13(10-23)18-16(11-24)20(25)27(26-18)15-5-3-2-4-6-15/h2-9H,25H2,1H3/b13-7+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHFDHAZWQQCASV-NTUHNPAUSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1Br)Br)C=C(C#N)C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1Br)Br)/C=C(\C#N)/C2=NN(C(=C2C#N)N)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13Br2N5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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